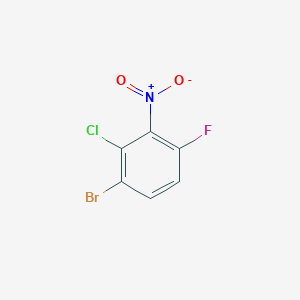

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

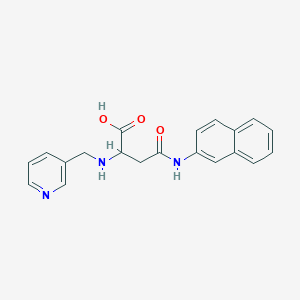

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is a benzene derivative with bromine, chlorine, fluorine, and nitro groups as substituents . It is a complex aromatic compound that can participate in various chemical reactions due to the presence of these functional groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different substituent to the benzene ring . The order of these steps would be crucial, as some groups are activating (electron-donating) and others are deactivating (electron-withdrawing), which influences the positions where subsequent substituents are added . For example, nitration could be a possible first step, followed by halogenation steps to introduce the bromine, chlorine, and fluorine .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene would consist of a benzene ring with the bromine, chlorine, fluorine, and nitro groups attached at the 1st, 2nd, 4th, and 3rd positions respectively . The positioning of these groups is determined by the rules of IUPAC nomenclature, which prioritize certain groups over others .Chemical Reactions Analysis

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles and electron-withdrawing groups . Additionally, it can undergo electrophilic aromatic substitution reactions, a common reaction type for benzene derivatives .Physical And Chemical Properties Analysis

As an aromatic compound, 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene would likely be a solid or liquid at room temperature . Its solubility in water might be limited . The presence of the nitro group could contribute to a high dipole moment, indicating significant polarity .Wissenschaftliche Forschungsanwendungen

- 1-Bromo-2-chloro-4-fluoro-3-nitrobenzene serves as a versatile building block in organic synthesis. Chemists use it to introduce specific functional groups or create complex molecules. For instance, it participates in the synthesis of N-fused tricyclic indoles, dimethylamine, and benzofuran .

- As an aryl fluoride, this compound finds use in regiospecific fluorination reactions. Researchers employ it as an internal standard in silver-mediated fluorination of aryl silanes .

- 4-Bromo-1-fluoro-2-nitrobenzene , a close analog of our compound, is used in the synthesis of anti-inflammatory agents. While not identical, the presence of bromine and fluorine in both compounds suggests potential applications in drug development .

Synthetic Intermediates and Reagents

Fluorination Reactions

Anti-Inflammatory Agents

Wirkmechanismus

The mechanism of these reactions typically involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate . In the case of nucleophilic aromatic substitution, the nucleophile attacks the electrophilic carbon, displacing the halogen .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-2-chloro-4-fluoro-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYYHPXBAHLFAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-4-fluoro-3-nitrobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2981542.png)

![3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2981546.png)

![7,8-Dioxabicyclo[3.2.1]oct-2-yl benzoate](/img/structure/B2981548.png)

![N-{4-[(5-methyl-3-oxo-1-cyclohexenyl)amino]phenyl}-N'-phenylthiourea](/img/structure/B2981555.png)